Thiophene-2-Carboxylate: A Core Scaffold in Medicinal Chemistry
Thiophene-2-Carboxylate: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiophene-2-carboxylate and its parent acid, thiophene-2-carboxylic acid, are heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical and biologically active molecules.[1][2] The unique electronic and structural profile of the thiophene (B33073) ring allows for its strategic incorporation into drug candidates to enhance efficacy, modulate pharmacokinetic properties, and minimize off-target effects.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental protocols, and applications of thiophene-2-carboxylate, with a focus on its significance in drug discovery and development.
Core Chemical and Physical Properties
Thiophene-2-carboxylic acid, also known as 2-thenoic acid, is a white to light yellow crystalline solid.[1][2][4] Its properties are summarized in the tables below, providing a foundation for its application in organic synthesis and medicinal chemistry. The molecule consists of a five-membered thiophene ring with a carboxylic acid group at the 2-position.[1][5] It is the conjugate acid of a thiophene-2-carboxylate.[1][6]
Table 1: Physical and Chemical Properties of Thiophene-2-Carboxylic Acid
| Property | Value | References |
| Molecular Formula | C₅H₄O₂S | [4][7] |
| Molecular Weight | 128.15 g/mol | [4][7][8] |
| Appearance | White to off-white or light yellow solid/crystal powder | [1][2][4][9] |
| Melting Point | 125-127 °C | [1][4][7] |
| Boiling Point | 260 °C | [1][4][9] |
| Density | 1.42 g/cm³ | [1][4] |
| Water Solubility | 80 g/L (at 20 °C) | [1][4] |
| Solubility | Soluble in hot water, ethanol, and ether; slightly soluble in chloroform (B151607) and acetone. | [1][4][10] |
| pKa | 3.49 - 3.51 (at 25 °C) | [1][4][9] |
| Vapor Pressure | 0.00639 - 0.0078 mmHg (at 25 °C) | [4][8][9] |
| Flash Point | 259-261 °C | [1][4] |
| LogP (o/w) | 1.570 | [1][11] |
Table 2: Spectroscopic Data for Thiophene-2-Carboxylic Acid and Derivatives
| Spectroscopic Technique | Key Features and References |
| ¹H NMR | Spectral data available for methyl thiophene-2-carboxylate.[12] |
| ¹³C NMR | Spectral data available.[8] |
| IR Spectroscopy | Infrared reference spectra are available for thiophene-2-carboxaldehyde and ethyl thiophene-2-carboxylate.[13][14] |
| UV-Vis Spectroscopy | UV-Vis spectra in methanol (B129727) are available for thiophene-2-carboxylic acid.[15] |
| Mass Spectrometry | Mass spectral data (electron ionization) is available for ethyl thiophene-2-carboxylate.[13][16] |
Synthesis and Reactivity
The synthesis of thiophene-2-carboxylic acid and its derivatives is a cornerstone of thiophene chemistry, enabling the creation of diverse molecular architectures.
Common Synthetic Routes
Several methods are employed for the synthesis of the thiophene-2-carboxylic acid core:
-
Oxidation of 2-Substituted Thiophenes: A practical and common method involves the oxidation of 2-acetylthiophene (B1664040).[5][7] The oxidation of 2-acetylthiophene with hypochlorite (B82951) is often used because direct oxidation of alkylthiophenes can lead to the breakdown of the thiophene ring.[1][5] Another precursor is thiophene-2-carboxaldehyde, which can also be oxidized to the corresponding carboxylic acid.[7]
-
Direct Carboxylation: Thiophene can be directly carboxylated using carbon dioxide in a base-mediated medium of carbonates and carboxylates, which facilitates the cleavage of the C-H bond.[17] This reaction can yield thiophene-2-carboxylate at lower temperatures (around 200 °C) and thiophene-2,5-dicarboxylate at higher temperatures (above 220 °C).[17]
-
Flow Chemistry Synthesis: A continuous flow-based protocol has been developed for synthesizing thiophene-2-carboxylates starting from ketal-functionalized β-nitroacrylates and thioacetic acid.[18] This method involves a conjugate addition, elimination of nitrous acid, and a final acid-promoted cyclization.[18]
-
Catalytic Synthesis: Thiophene can react with a CCl₄-CH₃OH system in the presence of catalysts like VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ to produce methyl 2-thiophenecarboxylate.[19]
Key Reactions
Thiophene-2-carboxylic acid is a versatile intermediate for further functionalization:
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters, such as ethyl or methyl thiophene-2-carboxylate, which are also valuable intermediates.[16]
-
Amide Formation: The acid can be coupled with various amines to form thiophene-2-carboxamides, a scaffold present in numerous biologically active compounds.[20][21]
-
Halogenation: The thiophene ring can be halogenated to produce building blocks like 4,5-Dichlorothiophene-2-carboxylic Acid, providing multiple reactive sites for further chemical transformations.[3][22]
-
Lithiation: Treatment with strong bases like LDA can lead to double deprotonation, creating a 5-lithio derivative that serves as a precursor to many 5-substituted derivatives.[7]
-
Coupling Reactions: As a substrate, it is widely used in various coupling reactions and olefinations.[7] Copper(I) thiophene-2-carboxylate, for instance, is an effective catalyst for Ullmann coupling reactions.[7][23]
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of thiophene-2-carboxylate derivatives.
Protocol 1: Synthesis of Thiophene-2-Carboxylic Acid via Haloform Reaction
This protocol is adapted from the industrial "acetyl process" which involves the acetylation of thiophene followed by a haloform reaction.[24]
-
Acetylation of Thiophene: Thiophene is acylated using acetic anhydride (B1165640) with a strong protic acid catalyst, such as ortho-phosphoric acid, to yield 2-acetylthiophene.[24] The reaction mixture is heated, and upon completion, it undergoes an aqueous workup to isolate the product.[24]
-
Haloform Reaction: The resulting 2-acetylthiophene is subjected to a haloform reaction using a hypochlorite solution (e.g., sodium hypochlorite).[1][5] This reaction oxidizes the acetyl group to a carboxylate.
-
Acidification and Purification: The reaction mixture is acidified to protonate the carboxylate, precipitating the thiophene-2-carboxylic acid. The crude product can be purified by crystallization from hot water and then dried under a vacuum.[1][5]
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol is used to determine the cytotoxic effects of thiophene-based compounds on cancer cell lines.[25]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[25]
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the thiophene derivative. A vehicle control (e.g., 0.1% DMSO) is included. The plates are incubated for another 24-72 hours.[25]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength to determine cell viability relative to the control.
Applications in Research and Drug Development
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its electron-rich nature and bioisosteric properties, which enhance its interactions with biological targets.[26] Thiophene-2-carboxylate derivatives are integral to a multitude of therapeutic agents.
-
Anti-inflammatory Drugs: It is a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) such as Suprofen and Tiaprofenic acid.[7][26]
-
Anticancer Agents: Thiophene carboxamides have been investigated as potent anticancer agents.[20][27] For example, OSI-930, a potential anti-cancer drug, contains a thiophene-2-carboxylic acid amide moiety.[26][28]
-
Antimicrobial and Antifungal Agents: Derivatives have shown significant antibacterial and antifungal activities.[20][29]
-
Antithrombotic Agents: The marketed antithrombotic drug Rivaroxaban incorporates a thiophene-2-carboxamide structure.[20]
-
Material Science: Thiophene derivatives are used in the development of organic electronics, including organic semiconductors for OLEDs and photovoltaic cells, and as intermediates in the manufacturing of dyes.[2][23]
Role in Signaling Pathways
The diverse biological activities of thiophene derivatives stem from their ability to interact with various cellular targets and signaling pathways.[30] For instance, certain thiophene-based anticancer compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.
References
- 1. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. 2-Thiophenecarboxylic acid | 527-72-0 [chemicalbook.com]
- 6. Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. labsolu.ca [labsolu.ca]
- 11. 2-thiophene carboxylic acid, 527-72-0 [thegoodscentscompany.com]
- 12. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 13. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 14. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. chemimpex.com [chemimpex.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. farmaciajournal.com [farmaciajournal.com]
- 30. encyclopedia.pub [encyclopedia.pub]
- 31. nbinno.com [nbinno.com]
